molecular formula C35H73N2O6P B12070148 N-lauroyl-D-erythro-sphinganylphosphorylcholine

N-lauroyl-D-erythro-sphinganylphosphorylcholine

Cat. No.: B12070148
M. Wt: 648.9 g/mol
InChI Key: AAKFURSPBCUAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-lauroyl-D-erythro-sphinganylphosphorylcholine, also known as 12:0 SM (d18:1/12:0), is a sphingolipid that is a major constituent of cell membranes. It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. Sphingomyelin, the class of lipids to which this compound belongs, plays a crucial role in cellular signaling and structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-lauroyl-D-erythro-sphinganylphosphorylcholine can be synthesized through chemical synthesis methods. The synthesis involves the acylation of sphingosine with lauroyl chloride in the presence of a base, followed by phosphorylation with phosphocholine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-lauroyl-D-erythro-sphinganylphosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .

Major Products

The major products formed from these reactions include oxidized sphingomyelins, dihydrosphingomyelins, and various substituted sphingomyelins, each with unique biological activities and applications .

Scientific Research Applications

N-lauroyl-D-erythro-sphinganylphosphorylcholine has a wide range of scientific research applications:

Mechanism of Action

N-lauroyl-D-erythro-sphinganylphosphorylcholine exerts its effects by integrating into cell membranes and participating in the formation of lipid rafts. These microdomains serve as signaling platforms that regulate protein localization and interactions. The compound also acts as a precursor to bioactive sphingolipids like ceramides, which are involved in apoptosis, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fatty acid chain length, which influences its integration into cell membranes and its role in lipid raft formation. This specificity makes it particularly useful in studying membrane dynamics and signaling pathways.

Properties

IUPAC Name

[2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFURSPBCUAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H73N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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